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M3541 Clinical Development: A Technical Overview of its Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	M3541	
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the factors that led to the discontinuation of the clinical development of **M3541**, a selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. The information is presented in a question-and-answer format to directly address potential inquiries from the scientific community.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for halting the clinical development of M3541?

The clinical development of **M3541** was halted due to two main factors observed during its Phase I clinical trial (NCT03225105): an absence of a dose-response relationship and a non-optimal pharmacokinetic (PK) profile[1][2][3][4][5][6].

Q2: Can you elaborate on the pharmacokinetic issues observed with M3541?

The Phase I study revealed that total plasma levels of **M3541** did not increase with escalating doses of the drug[1][2][3][4][5][6]. There appeared to be a cap on absorption, with no more than approximately 100 mg of **M3541** being absorbed, regardless of the administered dose[7]. This unpredictable and non-linear pharmacokinetic profile made it impossible to establish a reliable dose that would lead to a predictable therapeutic effect.

Q3: Was the decision to halt development related to safety concerns?



While treatment-emergent adverse events (TEAEs) were reported in all patients, none led to treatment discontinuation[1][2][3][4][6]. Doses of **M3541** up to 300 mg per fraction day were generally well-tolerated[2][3][4][5]. One patient in the 200 mg cohort experienced two dose-limiting toxicities (DLTs), specifically a urinary tract infection and febrile neutropenia, which were resolved with antibiotics[1][2][3][4][6]. However, there were no Grade \geq 4 TEAEs reported, and there was no indication of a dose-dependent effect for any adverse events[1][2][3][4][6]. Therefore, the primary driver for halting development was the poor pharmacokinetic profile, not overwhelming toxicity.

Clinical Trial Data Summary

The following tables summarize key quantitative data from the Phase I clinical trial of **M3541** in combination with palliative radiotherapy.

Table 1: Patient Demographics and Trial Design

Characteristic	Value
Clinical Trial ID	NCT03225105[1][2][3][4][5][6]
Phase	I[1][2][3][4][5][6]
Number of Patients	15[2][3][4][5][6]
Patient Population	Solid Tumors[1][2][3][4][5][6]
Interventions	M3541 (50-300 mg) + Palliative Radiotherapy (30 Gy in 10 fractions)[2][3][4][5][6]

Table 2: Efficacy and Safety Outcomes



Outcome	Result
Confirmed Complete or Partial Response	3 out of 15 patients (20.0%)[1][2][3][4][5][6]
Dose-Limiting Toxicities (DLTs)	1 patient (6.7%) experienced two DLTs[1]
Treatment-Emergent Adverse Events (TEAEs) leading to discontinuation	0[1][2][3][4][6]
Grade ≥ 4 TEAEs	0[1][2][3][4][6]

Experimental Protocols

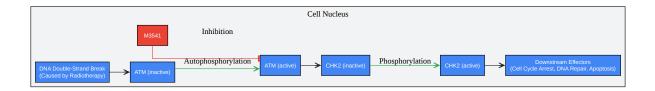
Phase I Clinical Trial Methodology (NCT03225105)

This study was a dose-escalation trial designed to determine the maximum-tolerated dose (MTD) and recommended Phase II dose (RP2D) of **M3541** when administered with palliative radiotherapy.

- Patient Cohort: 15 patients with solid tumors were enrolled.
- Dose Escalation: Patients received escalating doses of M3541, ranging from 50 mg to 300 mg, administered orally on the days of radiotherapy fractions. A Bayesian 2-parameter logistic regression model with overdose control guided the dose escalation.
- Radiotherapy Regimen: All patients received a total of 30 Gy of palliative radiotherapy delivered in 10 fractions.
- Pharmacokinetic (PK) Analysis: Blood samples were collected at predefined timepoints before and after the first and multiple doses of M3541 to determine its plasma concentrations.
- Pharmacodynamic (PD) Biomarker Assessment: The ratio of phosphorylated to total ATM protein was measured in peripheral blood mononuclear cells (PBMCs) at baseline and during treatment to assess the biological activity of M3541.

Visualizations

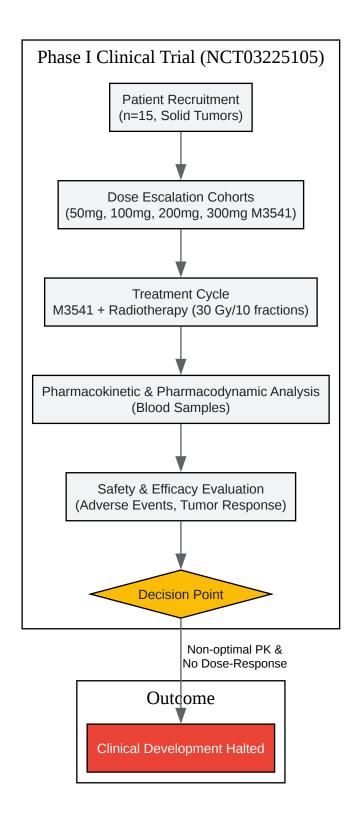




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Caption: M3541 inhibits ATM activation, a key step in the DNA damage response pathway.





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Caption: Workflow of the Phase I trial leading to the discontinuation of M3541.



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